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Compound of Interest

Compound Name: Gomisin M1

Cat. No.: B197998

While clinical trials involving Gomisin M1 have yet to be documented, a growing body of
preclinical research highlights its potential across various therapeutic areas, including antiviral,
anti-cancer, and anti-inflammatory applications. This guide provides a comparative analysis of
the existing preclinical data on Gomisin M1 and other structurally related gomisin compounds,
offering researchers, scientists, and drug development professionals a comprehensive

overview of their mechanisms of action, experimental validation, and potential for future clinical
investigation.

Comparative Analysis of Preclinical Activity

The therapeutic potential of Gomisin M1 and its analogs has been evaluated in a range of in
vitro and in vivo models. The following tables summarize the key quantitative data from these
preclinical studies, offering a comparative perspective on their efficacy.
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Compound Therapeutic Area Model Key Findings
Gomisin M1 Anti-HIV HO T cell lines EC50 <0.65 pM[1]
IC50 of 60 uM and 57
o _ MDA-MB-231 & _
Gomisin M2 Anti-cancer (Breast) ) MM, respectively, after
HCC1806 cell lines
48 hours.[2]
] ) Suppresses mast cell
Anti-allergic - o
activation.[3]
] Significantly
o Anti-cancer CT26 & HT29 cell
Gomisin A decreased cell

(Colorectal)

lines

viability.[4]

Induced G1 cell cycle

Anti-cancer (Cervical) HelLa cells
arrest.[5][6]
o Disuse muscle Improved muscle
Gomisin G Muscle Atrophy o
atrophic mice strength.[7]
Reduced lipid
o Anti-inflammatory, accumulation and
Gomisin J ) ) HepG2 cells )
Metabolic Regulation inflammatory gene
expression.[8]
o _ _ A2780 & SKOV3 cell Significantly inhibited
Gomisin L1 Anti-cancer (Ovarian) )
lines cell growth.[5]
Reduced cell viability
o _ _ HepG2 & HCCLM3 _
Gomisin N Anti-cancer (Liver) and triggered

cell lines

apoptosis.[9]

Anti-inflammatory

Raw 264.7 cells

Reduced nitric oxide

production.[10]

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial

for interpretation and future experimental design.
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Anti-HIV Activity of Gomisin M1

e Cell Line: HO T cell lines were utilized to assess the anti-HIV-1 activity.

» Methodology: The effective concentration (EC50) was determined after a 4-day incubation
period with Gomisin M1. The therapeutic index (TI) was calculated to be greater than 68.[1]

Anti-Cancer Activity of Gomisin M2 in Breast Cancer
Cells

e Cell Lines: MDA-MB-231 and HCC1806 triple-negative breast cancer cell lines were used.

o Methodology: Cell viability was assessed using the Alamar blue assay after 48 hours of
treatment with varying concentrations of Gomisin M2 to determine the half-maximal inhibitory
concentration (IC50).[2] Apoptosis was analyzed by flow cytometry after treating cells with 10
puM, 20 uM, 40 puM, and 80 puM of Gomisin M2 for 48 hours.[2]

Pharmacokinetic Analysis of Gomisin D in Rats

e Animal Model: Rats were used to study the pharmacokinetics and bioavailability.

» Methodology: A rapid ultra-performance liquid chromatography/tandem mass spectrometry
(UPLC-MS/MS) method was developed to quantify Gomisin D in rat plasma.[11][12]
Pharmacokinetic parameters were determined after intravenous (5 mg/kg) and intragastric
(50 mg/kg) administration.[11][12] Plasma proteins were precipitated with acetonitrile, and
separations were performed on a BEH C18 column.[11][12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of gomisin compounds are underpinned by their modulation of various
signaling pathways.

Gomisin M2 in Atopic Dermatitis

Gomisin M2 has been shown to ameliorate atopic dermatitis-like skin lesions by inhibiting the
activation of STAT1 and NF-kB.[3]
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Gomisin M2 inhibits STAT1 and NF-kB activation.

Gomisin G in Muscle Atrophy

Gomisin G enhances mitochondrial biogenesis and function through the Sirtl/PGC-1a signaling
pathway.[7]
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Gomisin G signaling in muscle atrophy.

Gomisin N in Liver Cancer

Gomisin N exerts its anti-liver cancer effects by regulating the PI3K-Akt and mTOR-ULK1
pathways.[9]
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Gomisin N modulates PI3K-Akt and mTOR-ULK1 pathways.

Gomisin A in Colorectal Cancer Metastasis

Gomisin A suppresses colorectal lung metastasis by inducing AMPK/p38-mediated apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b197998#meta-analysis-of-gomisin-m1-clinical-
and-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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